molecular formula C5H2ClF3N2 B1273427 4-Amino-3-chloro-2,5,6-trifluoropyridine CAS No. 2693-57-4

4-Amino-3-chloro-2,5,6-trifluoropyridine

Cat. No.: B1273427
CAS No.: 2693-57-4
M. Wt: 182.53 g/mol
InChI Key: IJGMBUFHHBUVNG-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-2,5,6-trifluoropyridine is a chemical compound with the molecular formula C5H2ClF3N2 and a molecular weight of 182.53 g/mol This compound is characterized by the presence of an amino group, a chlorine atom, and three fluorine atoms attached to a pyridine ring

Preparation Methods

Halogen Exchange Reactions from Pentachloropyridine

Fluorination with Potassium Fluoride

The most common industrial method involves reacting pentachloropyridine (PCP) with potassium fluoride (KF) in polar aprotic solvents like sulfolane or N-methylpyrrolidone (NMP). This step selectively replaces chlorine atoms with fluorine at positions 2, 4, and 6, yielding 3,5-dichloro-2,4,6-trifluoropyridine (DCTFP) as a key intermediate.

Reaction Conditions

  • Solvent: NMP or sulfolane (65–80% by weight)
  • Temperature: 150–180°C
  • Molar Ratio (PCP:KF): 1:3–1:3.9
  • Catalyst: Tetramethylammonium chloride (0.05 mol per mol PCP)
  • Yield: 87–96.5%

A notable example from Patent CA1301763C achieved 96.5% yield by distilling the product under vacuum (22.6 kPa) at 150°C with a 20:1 reflux-to-distillate ratio. Residual potassium chloride is removed via filtration, and the solvent is recycled, reducing waste.

Amination of Fluorinated Intermediates

Ammonolysis of 3-Chloro-2,4,5,6-tetrafluoropyridine

The intermediate DCTFP is further aminated using concentrated ammonia (25–30% w/w) under controlled conditions. This step replaces the 4-position chlorine with an amino group.

Procedure

  • Cool ammonia water to 0–5°C.
  • Add DCTFP dropwise to prevent exothermic side reactions.
  • Stir for 4–8 hours at 25–40°C.
  • Acidify with HCl to pH 1–2, precipitating the product.

Optimized Parameters

Parameter Value Impact on Yield
Ammonia Concentration 25–30% Maximizes NH₃ availability
Temperature 0°C (initial), 40°C (reaction) Reduces hydrolysis
Molar Ratio (DCTFP:NH₃) 1:10–1:15 Ensures complete substitution

In Example 3 of Patent CN112321497A, this method achieved a 72% yield with 98.3% purity. Excess ammonia is recovered via distillation and reused, enhancing cost efficiency.

Multi-Step Synthesis from 3,5-Dichloro-2,4,6-Trifluoropyridine

Sequential Fluorination and Amination

A two-step approach first synthesizes DCTFP via halogen exchange, followed by amination:

Step 1: Fluorination

  • Reactants: PCP, KF, sulfolane
  • Conditions: 180°C, 2.5 hours
  • Yield: 87% (GC purity 98.7%)

Step 2: Amination

  • Reactants: DCTFP, NH₃ (aq.)
  • Conditions: 0°C → 40°C, 8 hours
  • Yield: 92% (HPLC purity 98.5%)

This method’s combined yield reaches 80.4%, with scalability demonstrated in 5L reactors.

Alternative Routes Using Hydrazine Intermediates

Nitrosation-Hydrazine Pathway

Patent CN1923810A describes a method starting with 4-chloropyridinecarboxylic acid, which is converted to a hydrazine derivative before fluorination:

  • Hydrazine Formation: React 4-chloropyridinecarboxylic acid with hydrazine hydrate at 100–140°C.
  • Nitrosation: Treat with NaNO₂/HCl to form 4-azido intermediates.
  • Fluorination: Replace azide with fluorine using HF/KF.

Advantages

  • Avoids high-pressure ammonia reactors.
  • Achieves 75–91% yield via intermediate crystallization.

Comparative Analysis of Methods

Yield and Scalability

Method Yield (%) Purity (%) Scalability Cost Efficiency
Halogen Exchange + Amination 96.5 99.8 Industrial High (solvent recycle)
Hydrazine Pathway 91 97 Pilot-scale Moderate
Direct Ammonolysis 72 98.3 Lab-scale Low (NH₃ excess)

Environmental Impact

  • Waste Reduction: NMP-based methods recover >90% solvent.
  • By-Products: KCl (recycled for fertilizer) and trace chlorinated organics.

Industrial-Scale Optimization

Solvent and Catalyst Selection

  • NMP vs. Sulfolane: NMP enables lower reaction temperatures (150°C vs. 180°C) but requires rigorous drying to <100 ppm H₂O.
  • Catalysts: Quaternary ammonium salts (e.g., tetramethylammonium chloride) accelerate fluorine substitution by 30%.

Distillation Techniques

  • Vacuum Distillation: Reduces thermal decomposition (head temperature: 112°C; bottom: 156°C).
  • Reflux Ratio: 20:1 reflux-to-distillate ratio optimizes purity (99.8%).

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-chloro-2,5,6-trifluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound is frequently used as a precursor in synthesizing more complex organic molecules, particularly in the development of fluorinated compounds. Its unique substitution pattern allows for various chemical transformations .

Biology

  • Biochemical Interactions : 4-Amino-3-chloro-2,5,6-trifluoropyridine interacts with enzymes and proteins, influencing their activity. It has been shown to modulate the function of proteases and kinases by binding to their active sites . This property makes it valuable for studying enzyme mechanisms and protein-ligand interactions.

Medicine

  • Potential Pharmaceutical Applications : Research is ongoing to explore its role as an intermediate in drug synthesis or as an active pharmaceutical ingredient. Its ability to inhibit specific kinases suggests potential therapeutic applications in treating diseases such as cancer .

Industry

  • Agrochemicals and Dyes : The compound is utilized in developing agrochemicals and dyes due to its stability and reactivity. Its fluorinated nature often imparts desirable properties to industrial products .

Case Study 1: Anticancer Activity

Research indicates that derivatives of pyridine compounds can exhibit anticancer properties by inhibiting key enzymes involved in cancer progression. For example, studies have shown that certain derivatives can inhibit glycogen synthase kinase-3 (GSK-3), which is implicated in various cancer signaling pathways .

Case Study 2: Enzyme Inhibition

A study demonstrated that this compound significantly inhibits specific proteases at varying concentrations. This inhibition was dose-dependent, highlighting the compound's potential as a therapeutic agent targeting protease-mediated diseases .

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-2,5,6-trifluoropyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Amino-4-chloro-3,5,6-trifluoropyridine
  • 5-Chloro-2,4,6-trifluoropyrimidine

Comparison: 4-Amino-3-chloro-2,5,6-trifluoropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications .

Biological Activity

4-Amino-3-chloro-2,5,6-trifluoropyridine (CAS Number: 2693-57-4) is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its trifluoromethyl groups and amino and chloro substituents, which contribute to its biochemical interactions and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound interacts with various enzymes and proteins, significantly influencing their activity. The trifluoromethyl groups enhance its binding affinity to hydrophobic pockets within proteins. This property makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. The compound has been observed to interact with proteases and kinases, often binding to their active sites and modulating catalytic functions.

Cellular Effects

The compound's influence extends to cellular processes such as signaling pathways, gene expression, and metabolism. Research indicates that this compound can modulate the activity of transcription factors, leading to altered gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thus altering metabolic pathway flux depending on cell type and concentration used.

Molecular Mechanisms

At the molecular level, this compound exerts its effects through several mechanisms:

  • Enzyme Binding : The compound can bind to specific biomolecules such as enzymes and receptors, altering their conformation and activity. For example, it may inhibit certain kinases by occupying ATP-binding sites.
  • Gene Expression Modulation : By interacting with transcription factors and regulatory proteins, it influences gene expression patterns.
  • Metabolic Interactions : It undergoes phase I and phase II metabolic reactions (e.g., oxidation and conjugation), affecting its pharmacokinetic profile.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of this compound is crucial for understanding its long-term effects on cellular functions. Studies have shown that while the compound remains stable under standard conditions, prolonged exposure can lead to gradual degradation. This stability allows for sustained effects on cellular processes over time.

Metabolic Pathways

Understanding the metabolic pathways involving this compound is essential for predicting its behavior in biological systems. The compound interacts with various enzymes that facilitate its biotransformation and clearance from the body. These pathways influence both its activity and potential toxicity.

Transport and Distribution

The transport of this compound within cells is mediated by specific transporters and binding proteins. Its localization in different cellular compartments affects its pharmacodynamics and therapeutic potential. The compound may be actively transported or passively diffused across cell membranes, influencing its distribution and biological activity.

Case Study 1: Anticancer Activity

Research has indicated that derivatives of pyridine compounds exhibit anticancer properties. For instance, studies have shown that certain pyridine derivatives can inhibit glycogen synthase kinase-3 (GSK-3), an enzyme implicated in cancer progression. The structural characteristics of this compound suggest it may possess similar inhibitory effects on GSK-3 or other kinases involved in cancer signaling pathways .

Case Study 2: Enzyme Inhibition

A study focused on the interaction of this compound with specific proteases demonstrated significant inhibition at varying concentrations. This inhibition was dose-dependent and highlighted the potential of this compound as a therapeutic agent targeting protease-mediated diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-3-chloro-2,5,6-trifluoropyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and amination of fluorinated pyridine precursors. For example, thermal substitution reactions using azide intermediates (e.g., 4-azido-3-chloro-2,5,6-trifluoro-pyridine) have been reported, where controlled heating (80–120°C) in inert solvents like THF or DMF yields the target amine . Key factors include:

  • Catalyst selection : Transition-metal catalysts (e.g., CuI) improve regioselectivity.
  • Solvent polarity : Polar aprotic solvents enhance nucleophilic substitution rates.
  • Temperature control : Excess heat (>150°C) may lead to decomposition, reducing purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Use 19F^{19}\text{F} NMR to confirm fluorination patterns (δ = -60 to -150 ppm for CF groups) .
  • HPLC-MS : Detect trace impurities (<0.5%) with reverse-phase C18 columns and ESI+ ionization .
  • Elemental analysis : Verify stoichiometry (e.g., C5_5H2_2ClF3_3N2_2) with deviations <0.3% .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Hazard codes : Classified as harmful (Xn) with risks R20/21/22 (harmful if inhaled, in contact with skin, or swallowed) .
  • PPE : Use nitrile gloves, FFP3 respirators, and fume hoods for powder handling.
  • Decomposition : Avoid strong oxidizers; thermal decomposition releases toxic HF and Cl2_2 gases .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine atoms activate the pyridine ring for nucleophilic aromatic substitution but deactivate it for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies include:

  • Directed ortho-metalation : Use directing groups (e.g., -NH2_2) to facilitate regioselective functionalization .
  • Microwave-assisted synthesis : Enhances reaction rates for sluggish transformations (e.g., Buchwald-Hartwig amination) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking studies : Use PubChem-derived 3D structures (InChI Key: WKAJLWHPNIJUDZ-UHFFFAOYSA-N) with software like AutoDock Vina .
  • QSAR modeling : Correlate substituent electronegativity (e.g., -F, -Cl) with antimicrobial activity using Hammett σ constants .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Dose-response analysis : Test across a wide concentration range (nM to mM) to identify therapeutic windows .
  • Control experiments : Compare with structurally related analogs (e.g., 4-amino-2,3,5,6-tetrafluoropyridine) to isolate substituent-specific effects .

Q. What strategies optimize the compound’s stability in aqueous media for in vivo studies?

Methodological Answer:

  • pH buffering : Stabilize the amine group by maintaining pH 6–8 (prevents protonation-induced hydrolysis) .
  • Lyophilization : Formulate as a lyophilized powder to enhance shelf life .

Q. How can researchers leverage the compound’s halogen substituents for derivatization?

Methodological Answer:

  • Chlorine displacement : Replace -Cl with -SH or -OR groups via SNAr reactions using NaSH or alkoxides .
  • Fluorine retention : Fluorine’s strong C-F bond allows selective functionalization at other positions .

Q. What analytical techniques quantify trace degradation products in long-term stability studies?

Methodological Answer:

  • GC-MS with headspace sampling : Detect volatile degradation byproducts (e.g., HF, chlorinated fragments) .
  • Stability-indicating HPLC : Use gradient elution (ACN/H2_2O with 0.1% TFA) to separate degradation peaks .

Q. How do steric and electronic factors affect crystallization for X-ray diffraction studies?

Methodological Answer:

  • Co-crystallization agents : Use crown ethers to stabilize the amine group .
  • Slow evaporation : Employ mixed solvents (e.g., EtOH/CHCl3_3) to grow single crystals with minimal defects .

Properties

IUPAC Name

3-chloro-2,5,6-trifluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGMBUFHHBUVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392952
Record name 4-Amino-3-chloro-2,5,6-trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2693-57-4
Record name 4-Amino-3-chloro-2,5,6-trifluoropyridine
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URL https://comptox.epa.gov/dashboard/DTXSID00392952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-chloro-2,5,6-trifluoro-pyridine
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Synthesis routes and methods I

Procedure details

To 100 ml of acetonitrile was dissolved 20.5 g of 3-chloro-2,4,5,6-tetrafluoropyridine, and 30 ml of 25% aqueous solution of ammonia was added in three portions while the mixture was stirred and cooled with water, and the stirring was continued for another 30 minutes. The solution was concentrated under reduced pressure. After adding 200 ml of chloroform to the solid residue, the solution was washed with 50 ml of distilled water. The chloroform layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure, and the precipitate was collected by filtration to obtain 16.6 g of the title compound as colorless flake crystals.
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Synthesis routes and methods II

Procedure details

This compound was prepared by a modification of the procedure of Chambers et al., J. Chem. Soc. 1964, 5634-5640. A mixture of 3-chloro-2,4,5,6-tetrafluoropyridine (1, 37.4 g, 201 mmol) and 150 mL of 28% ammonium hydroxide was stirred at room temperature for 5 h. The resulting white crystals were collected and carefully washed with ice water to give 2 as a white solid (35 g). The combined filtrate and washings were extracted with ether. The ether extract was dried (MgSO4), filtered and evaporated in vacuo to give additional 2 (1.3 g); total yield: 26.3 g (99%). The product was used directly for the next step in the reaction. A small sample was purified by silica gel column chromatography: mp 118-120° C. (Lit., Chambers et al., J. Chem. Soc. 1964, 5634-5640, mp 117-118° C.).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Amino-3-chloro-2,5,6-trifluoropyridine
4-Amino-3-chloro-2,5,6-trifluoropyridine
4-Amino-3-chloro-2,5,6-trifluoropyridine
4-Amino-3-chloro-2,5,6-trifluoropyridine
4-Amino-3-chloro-2,5,6-trifluoropyridine
4-Amino-3-chloro-2,5,6-trifluoropyridine

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